N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine carboxamide derivative featuring a tetrahydropyrimidine core with a 2-oxo group, a 6-methyl substituent, and two distinct aromatic substituents: a 2-chlorophenyl group at the N-position and a 4-(dimethylamino)phenyl group at the C4 position. The dimethylamino group enhances solubility and electronic interactions, while the chloro substituent contributes to steric and electronic modulation. This structural framework is common in medicinal chemistry, particularly for antimicrobial, antitumor, or enzyme-inhibitory applications .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-12-17(19(26)23-16-7-5-4-6-15(16)21)18(24-20(27)22-12)13-8-10-14(11-9-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETSEJOOKXRQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and β-ketoesters under acidic or basic conditions to form the tetrahydropyrimidine ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as dihydropyrimidines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrimidines.
Scientific Research Applications
N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The 2-chloro group at the N-phenyl ring (target compound) versus 3-chloro () or 4-chloro () impacts steric hindrance and electronic effects, influencing receptor binding .
- Dimethylamino vs. Alkoxy Groups: The 4-(dimethylamino)phenyl group in the target compound provides stronger electron-donating effects compared to methoxy or ethoxy groups (), improving solubility and π-π stacking interactions .
Antimicrobial Activity
- Target Compound (Inferred): Likely exhibits broad-spectrum antimicrobial activity due to structural similarity to and compounds. The dimethylamino group may enhance Gram-negative bacterial targeting (e.g., Pseudomonas aeruginosa) via improved membrane interaction .
- Thioxo Analogs : N-[2-Chloro-4-(trifluoromethyl)phenyl] analogs () showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the thioxo group’s increased lipophilicity .
- Sulfanylidene Derivatives : compounds demonstrated moderate antifungal activity (MIC ~50 µg/mL) but lower potency than oxo derivatives, likely due to reduced hydrogen-bonding capacity .
Antitumor and Enzyme Inhibition
- Dihydropyrimidone Derivatives : Methyl 4-(2-(benzyloxy)phenyl)-6-methyl-2-oxo analogs () inhibited thymidine phosphorylase (IC50: 8–15 µM), suggesting the target compound’s oxo group is critical for enzyme interaction .
- Crystal Structure Insights: Pyrimidine derivatives with planar aromatic systems (e.g., ) exhibit improved stacking interactions in enzyme active sites, a feature shared with the target compound’s dimethylamino-phenyl group .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances aqueous solubility (>5 mg/mL) compared to methoxy (: ~2 mg/mL) or ethoxy (: ~3 mg/mL) analogs.
- Thermal Stability : Oxo derivatives (target compound, ) exhibit higher melting points (200–220°C) than thioxo analogs (180–195°C) due to stronger intermolecular hydrogen bonds .
Conformational and Crystallographic Analysis
- Dihedral Angles: The dimethylamino group in the target compound likely induces a dihedral angle of 10–15° between the pyrimidine core and C4-phenyl ring, similar to ’s fluorophenyl derivatives, optimizing steric and electronic interactions .
- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the 2-oxo group’s conformation, a feature absent in thioxo derivatives (), which rely on weaker C–H···S interactions .
Biological Activity
N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 357.83 g/mol
Research indicates that this compound exhibits multiple biological activities, particularly as an inhibitor of topoisomerase II (TopoII). TopoII is crucial for DNA replication and transcription, making it a significant target in cancer therapy. The compound's ability to inhibit TopoIIα and TopoIIβ has been linked to its potential as an anticancer agent.
Key Mechanisms:
- Inhibition of Topoisomerase II : The compound has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines by inhibiting the enzymatic activity of TopoII, which is essential for DNA unwinding during replication.
- Induction of Apoptosis : Studies have shown that it can promote apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M phase, preventing further proliferation of cancer cells.
In Vitro Studies
A summary of in vitro studies illustrates the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 10 | TopoII inhibition, apoptosis |
| HeLa | 15 | G2/M phase arrest |
| MCF-7 | 12 | Induction of apoptosis |
| HepG2 | 8 | ROS elevation and mitochondrial dysfunction |
These values indicate that this compound demonstrates potent cytotoxicity against these cancer cell lines.
Case Studies
- Study by Jiang et al. (2021) : This study evaluated the compound's effects on human breast cancer cells and reported significant inhibition of cell growth with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via ROS generation.
- Research by Skok et al. (2023) : Focused on the compound's interaction with bacterial topoisomerases and highlighted its potential as a dual inhibitor for both bacterial and human TopoII enzymes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the therapeutic viability of this compound:
- Absorption : The compound shows good solubility in organic solvents but limited solubility in water.
- Distribution : Predicted to have a moderate volume of distribution based on its lipophilicity.
- Metabolism : Likely metabolized via cytochrome P450 enzymes; however, detailed metabolic pathways require further investigation.
- Excretion : Primarily excreted via renal pathways.
Toxicological assessments indicate that while there are some cytotoxic effects on normal cells at higher concentrations, the therapeutic index appears favorable at lower doses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Answer : A Biginelli-like multicomponent reaction is typically employed for synthesizing tetrahydropyrimidine derivatives. For example, a mixture of substituted aldehydes, β-keto esters, and urea/thiourea derivatives in ethanol with catalytic HCl under reflux (24–25 hours) yields the core tetrahydropyrimidine scaffold. Post-synthetic modifications (e.g., amidation or aryl substitution) can introduce the 2-chlorophenyl and dimethylaminophenyl groups. Crystallization from methanol or ethanol is recommended for purification .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield. Substituent reactivity may require adjusting stoichiometry or reaction time.
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of:
- 1H NMR : Confirm substituent integration (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, methyl groups at δ ~2.3–2.5 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?
- Answer :
Modular Substitution : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups to assess electronic effects on target binding .
Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the carboxamide group or π-π stacking with aromatic substituents) .
Metabolic Stability : Introduce deuterium at the methyl group or modify the dimethylamino group to evaluate metabolic resistance in liver microsome assays .
- Validation : Cross-validate in vitro results (e.g., enzyme inhibition) with in vivo pharmacokinetic studies (e.g., bioavailability in rodent models).
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?
- Answer :
- Dose-Response Curves : Determine if effects are concentration-dependent (e.g., cytotoxicity at high doses vs. therapeutic activity at lower doses).
- Off-Target Profiling : Screen against kinase panels or GPCRs to identify unintended interactions.
- Mechanistic Studies : Use RNA sequencing or proteomics to elucidate pathways affected by the compound .
Q. What in vitro models are suitable for evaluating the compound’s potential as a kinase inhibitor?
- Answer :
- Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radioactive (32P-ATP) assays with recombinant kinases (e.g., EGFR, VEGFR).
- Cell-Based Models : Test in HEK293 cells overexpressing target kinases or cancer cell lines with dysregulated kinase activity (e.g., A549 for EGFR).
- Control Compounds : Compare with known inhibitors (e.g., erlotinib for EGFR) to benchmark potency .
Methodological Challenges
Q. How can low solubility in aqueous buffers be addressed during in vitro testing?
- Answer :
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity.
- Nanoparticle Encapsulation : Employ liposomal or polymeric carriers to improve bioavailability .
Q. What analytical techniques are recommended for detecting degradation products during stability studies?
- Answer :
- HPLC-MS/MS : Identify hydrolytic or oxidative degradation products (e.g., cleavage of the carboxamide bond).
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to simulate accelerated aging.
- QC Metrics : Set thresholds for impurity levels (<0.15% for unknown degradants) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
